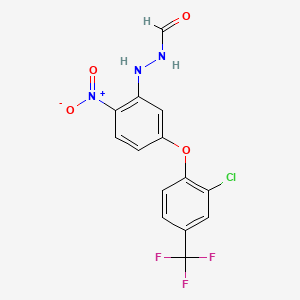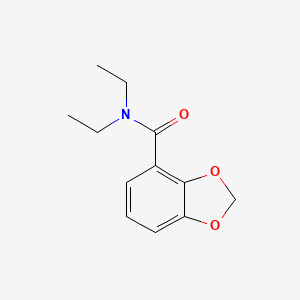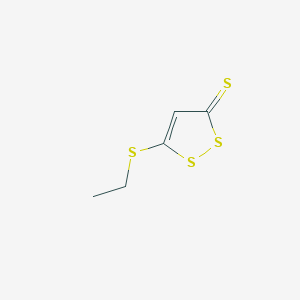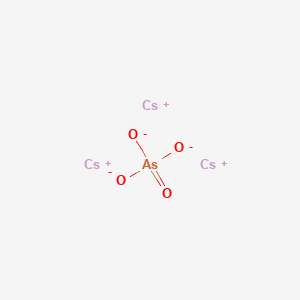
Cesium arsenate
Vue d'ensemble
Description
Cesium arsenate is a chemical compound with the formula CsAsO4. It is composed of cesium, arsenic, and oxygen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cesium arsenate can be synthesized through several methods. One common method involves the reaction of cesium hydroxide (CsOH) with arsenic acid (H3AsO4) under controlled conditions. The reaction typically occurs in an aqueous solution and requires careful control of temperature and pH to ensure the formation of pure this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the yield and purity of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cesium arsenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions typically occur in acidic or neutral conditions.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or zinc (Zn) in acidic conditions.
Substitution Reactions: this compound can undergo substitution reactions with various nucleophiles, such as halides or hydroxides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce this compound(V) compounds, while reduction may yield cesium arsenite compounds.
Applications De Recherche Scientifique
Cesium arsenate has several scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and as a precursor for the synthesis of other arsenic-containing compounds.
Biology: In biological research, this compound is used to study the effects of arsenic on biological systems and to develop arsenic-based drugs for medical applications.
Industry: In industry, this compound is used in the production of specialty glass, ceramics, and other materials that require high-purity arsenic compounds.
Mécanisme D'action
The mechanism of action of cesium arsenate involves its interaction with various molecular targets and pathways. In biological systems, this compound can interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, DNA damage, and cell death. The specific molecular targets and pathways involved depend on the concentration and duration of exposure to this compound.
Comparaison Avec Des Composés Similaires
Cesium arsenate can be compared with other similar compounds, such as:
Sodium arsenate (Na3AsO4): Sodium arsenate is another arsenic-containing compound with similar chemical properties. this compound has unique properties due to the presence of cesium, which can influence its reactivity and applications.
Potassium arsenate (K3AsO4): Potassium arsenate is similar to this compound but contains potassium instead of cesium. The differences in the cation can affect the solubility, stability, and reactivity of the compound.
Calcium arsenate (Ca3(AsO4)2): Calcium arsenate is used in agriculture as a pesticide. While it shares some chemical properties with this compound, its applications and toxicity profile differ significantly.
This compound’s uniqueness lies in its specific chemical and physical properties, which make it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
tricesium;arsorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.3Cs/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEXNZXGPOPAEH-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsCs3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.636 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-85-4, 61136-62-7, 69514-84-7 | |
| Record name | Caesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid, tricesium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061136627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cesium arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069514847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


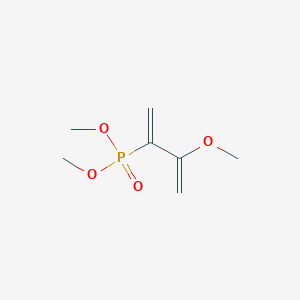
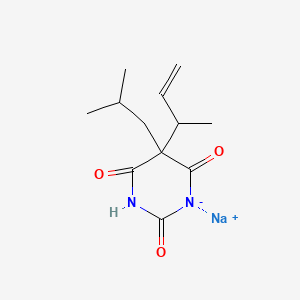
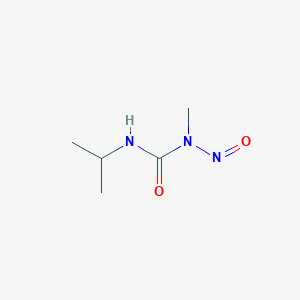
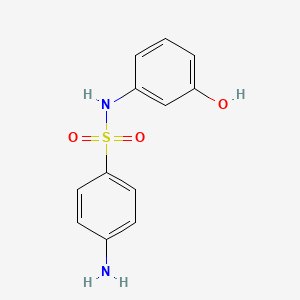
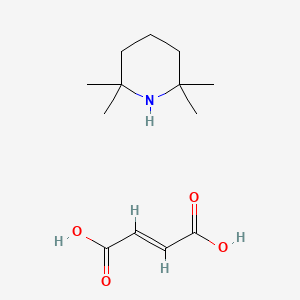

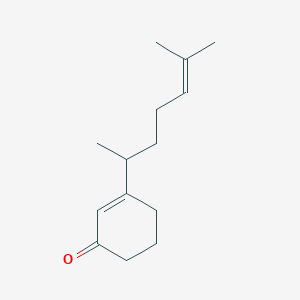
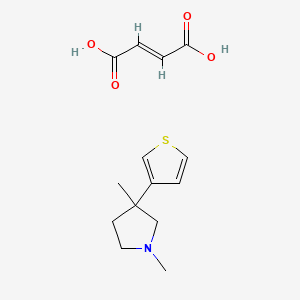
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
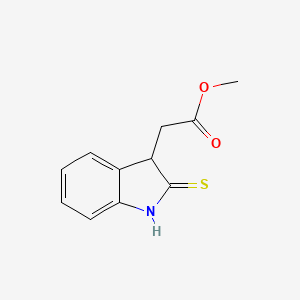
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
